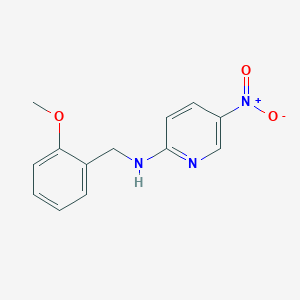

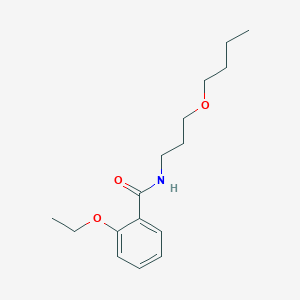

5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related triazole compounds involves various methods, including the diazotization process that leads to complex rearrangements. For example, the diazotization of 5-amino-4-carbamoyl-1-(α-styryl)-1, 2, 3-triazole yields phenyl-triazolo triazine-3-carboxamide as a result of a rearrangement process (L'abbé et al., 2010). Furthermore, ruthenium-catalyzed synthesis provides a route to triazole-based scaffolds, emphasizing the control over regioselectivity and the potential for creating biologically active compounds (Ferrini et al., 2015).

Molecular Structure Analysis

The crystal structure of related compounds, such as 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, showcases the detailed arrangement of atoms and the spatial geometry, which is crucial for understanding the molecular interactions and stability (L'abbé et al., 2010).

Chemical Reactions and Properties

The chemical behavior of triazole compounds, including their reactions and potential rearrangements, such as the Dimroth rearrangement, highlights the versatility and reactivity of these molecules. These reactions pave the way for synthesizing diverse triazole derivatives with varying functional groups and properties (Sutherland & Tennant, 1971).

作用機序

Target of Action

The primary targets of 1,2,3-triazole derivatives, such as 5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, are often various enzymes and receptors in the body . These compounds have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

The mode of action of 1,2,3-triazole derivatives involves interactions with their targets, leading to changes in cellular processes . For instance, nucleoside analogs can act as antiviral agents by inhibiting enzymes. The mechanism is based on the intracellular phosphorylation into a 5-triphosphate form, which interacts with the specific polymerases of the virus, acting in inhibition by competition for these target enzymes and by stopping the elongation of the viral nucleic acid chain .

Biochemical Pathways

The biochemical pathways affected by 1,2,3-triazole derivatives are diverse, depending on the specific targets of the compound . For example, some indole derivatives, which share a similar structure with 1,2,3-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of 1,2,3-triazole derivatives’ action can vary widely, depending on the specific compound and its targets . For example, some derivatives have been found to inhibit the replication of viruses, leading to antiviral effects .

Action Environment

The action, efficacy, and stability of 1,2,3-triazole derivatives can be influenced by various environmental factors. For instance, the extensive hydrogen bonding interactions between the cations and anions can lead to a complex 3D network, contributing greatly to the high density, insensitivity, and thermal stability of certain 1,2,3-triazole derivatives .

将来の方向性

Triazoles have attracted significant attention due to their widespread potential pharmaceutical activity . Future research will likely focus on finding new and efficient methodologies for accessing new triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

特性

IUPAC Name |

5-amino-1-phenyl-N-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-8(2)14-12(18)10-11(13)17(16-15-10)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHSGBACPUULOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5100341.png)

![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)

![4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B5100366.png)

![2,2'-(2,6-pyridinediyl)bis[N-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5100370.png)

![4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5100382.png)

![2-tert-butyl-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5100389.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-naphthylmethyl)piperidine](/img/structure/B5100403.png)

![N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5100417.png)